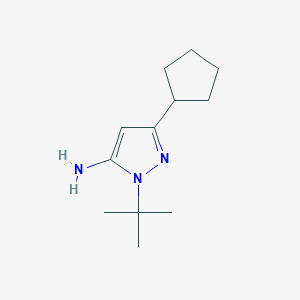
1-tert-butyl-3-cyclopentyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-butyl-3-cyclopentyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C12H21N3 and a molecular weight of 207.32 g/mol . This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the tert-butyl and cyclopentyl groups makes this compound unique and potentially useful in various scientific applications.
Vorbereitungsmethoden
The synthesis of 1-tert-butyl-3-cyclopentyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of tert-butylhydrazine hydrochloride with 3-aminocrotononitrile in the presence of a base such as sodium hydroxide. The reaction mixture is heated to 90°C for 22 hours, followed by crystallization to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-tert-butyl-3-cyclopentyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce pyrazole derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
1-tert-butyl-3-cyclopentyl-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: Used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-tert-butyl-3-cyclopentyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
1-tert-butyl-3-cyclopentyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine: Similar structure but with a cyclopropyl group instead of a cyclopentyl group.
3-tert-butyl-1-phenyl-1H-pyrazol-5-amine: Contains a phenyl group instead of a cyclopentyl group.
1-tert-Butyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine: Features a trifluoromethoxyphenyl group, adding fluorine atoms to the structure.
These compounds share the pyrazole core structure but differ in their substituents, which can significantly impact their chemical properties and applications.
Biologische Aktivität
1-tert-butyl-3-cyclopentyl-1H-pyrazol-5-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various research studies, and presents data tables and case studies to illustrate its pharmacological profile.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrazole ring substituted with a tert-butyl group and a cyclopentyl group. This unique structure may contribute to its biological activity through interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antiparasitic Activity : It has shown promising results against Trypanosoma cruzi, the causative agent of Chagas disease. The compound's structure allows it to interact effectively with biological pathways in the parasite.
- Anticancer Properties : Preliminary studies suggest that derivatives of pyrazole compounds, including this compound, may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Antiparasitic Activity
A study by Sijm et al. (2020) explored the structure-activity relationship (SAR) of pyrazole derivatives, including this compound. The compound was evaluated for its inhibitory effects on T. cruzi with a reported pIC₅₀ of 6.4, indicating significant potency against the parasite while maintaining selectivity over human cells (MRC-5) .
| Compound | pIC₅₀ | Selectivity Index |
|---|---|---|
| This compound | 6.4 | 100-fold over MRC-5 |
Anticancer Activity
In another study focusing on pyrazole derivatives, it was found that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 and HCT-116. The compounds were noted for their ability to induce apoptosis through caspase activation .
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 2.41 | Apoptosis induction via caspase activation |
| Similar Pyrazole Derivative | HCT-116 | 0.19 | Cell cycle arrest and apoptosis |
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within target organisms or cells. For instance, its ability to inhibit key enzymes in T. cruzi may disrupt essential metabolic pathways, leading to cell death.
Eigenschaften
Molekularformel |
C12H21N3 |
|---|---|
Molekulargewicht |
207.32 g/mol |
IUPAC-Name |
2-tert-butyl-5-cyclopentylpyrazol-3-amine |
InChI |
InChI=1S/C12H21N3/c1-12(2,3)15-11(13)8-10(14-15)9-6-4-5-7-9/h8-9H,4-7,13H2,1-3H3 |
InChI-Schlüssel |
MTYPRSRXVJUUMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C(=CC(=N1)C2CCCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















